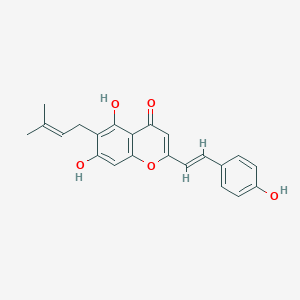
Platachromone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platachromone A is a natural compound that belongs to the class of flavonoids. Its chemical name is 3-(1,4-dioxolene-3-yl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-6-one. This compound is a yellow crystalline solid with good optical purity and thermal stability . It has been recognized for its antioxidant and anti-inflammatory activities .
Preparation Methods
Platachromone A is typically obtained through extraction from plants. The roots, stems, leaves, or flowers of certain plants are used for extraction, followed by appropriate isolation and purification steps . In synthetic chemistry, this compound can be synthesized through various routes, including the cyclodehydration of appropriate β-diketones using water as a solvent . This method involves base-catalyzed reactions under classical and microwave heating conditions.
Chemical Reactions Analysis
Platachromone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Platachromone A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Platachromone A involves its interaction with molecular targets and pathways. It exerts its effects through antioxidant and anti-inflammatory activities. The compound interacts with pro-oxidant agents, providing protective effects against oxidative stress observed in cellular and non-cellular systems . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Platachromone A is part of the 2-styrylchromones family, which includes other compounds such as flavones and (E)-2-styrylchromones . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include:
(E)-2-Styrylchromones: These compounds have shown significant biological activities and potential therapeutic applications.
This compound stands out due to its specific antioxidant and anti-inflammatory properties, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C22H20O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20-21(22(17)26)19(25)11-16(27-20)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+ |
InChI Key |
JCAGQYRMQLGPBF-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)/C=C/C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C=CC3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
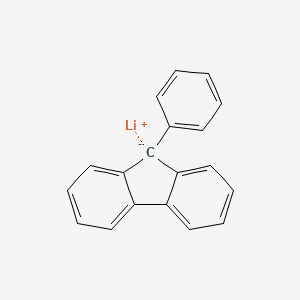

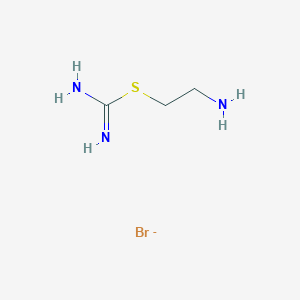
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

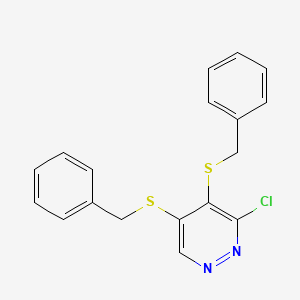
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

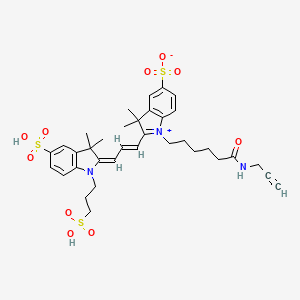

![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
